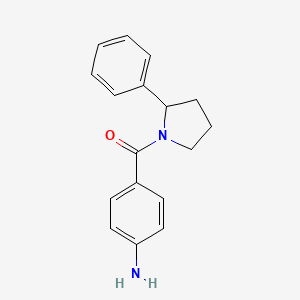
5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol
Vue d'ensemble
Description
5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol: is a chemical compound that features a bromophenyl group, a furylmethyl group, and an imidazole ring with a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Attachment of the furylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using furfural and an acid catalyst.
Introduction of the thiol group: This step involves the thiolation of the imidazole ring using a thiolating agent such as thiourea.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol group in 5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol can undergo oxidation to form disulfides.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Phenyl derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its ability to bind to the active site and block substrate access.
Antimicrobial Activity: It has potential antimicrobial properties and can be used in the development of new antibiotics.
Medicine:
Drug Development: The compound can be used as a lead compound in the development of new drugs targeting specific diseases such as cancer or infectious diseases.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the thiol group can form covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit the activity of the enzyme and block the biochemical pathway it is involved in.
Comparaison Avec Des Composés Similaires
- 5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol
- 5-(4-methylphenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol
- 5-(4-nitrophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol
Comparison:
- 5-(4-bromophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with its molecular targets.
- 5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol has a chlorine atom instead of bromine, which can result in different reactivity and binding properties.
- 5-(4-methylphenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol has a methyl group, which can affect the compound’s hydrophobicity and binding affinity.
- 5-(4-nitrophenyl)-1-(2-furylmethyl)-1H-imidazole-2-thiol has a nitro group, which can influence the compound’s electronic properties and reactivity.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-3-(furan-2-ylmethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c15-11-5-3-10(4-6-11)13-8-16-14(19)17(13)9-12-2-1-7-18-12/h1-8H,9H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSHKXMMGPMNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


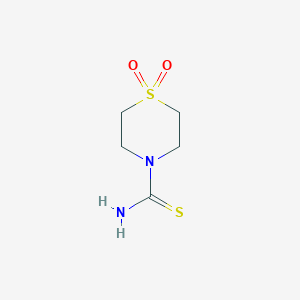
![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
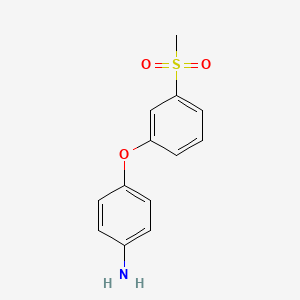
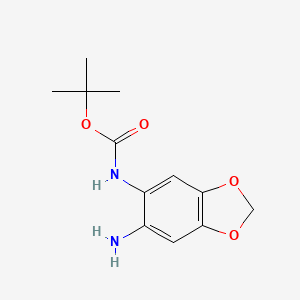

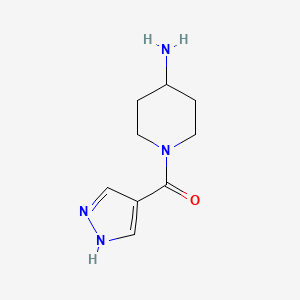
![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)
![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)
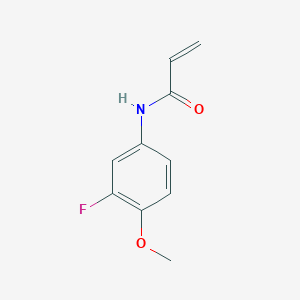
![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)


